molecular formula C6H8F3N3 B2878683 2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1934458-45-3

2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2878683
CAS No.: 1934458-45-3
M. Wt: 179.146
InChI Key: GCSXUJKUFNQORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a chemical compound offered for research and development purposes. It features a dihydropyrazole core, a common scaffold in medicinal chemistry, substituted with a trifluoromethyl group, a moiety known to significantly influence a molecule's metabolic stability, lipophilicity, and binding properties . Pyrazoline and dihydropyrazole derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific mechanism of action, biological activity, and research applications for this particular compound have not been fully characterized and represent an area for ongoing investigation. Researchers are advised to consult the available safety data sheets and conduct their own safety and efficacy evaluations. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)5(10)12(2)11-3/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMOWDNQMPPRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(F)(F)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC7H8F3N3
Molecular Weight195.16 g/mol
IUPAC NameThis compound
SMILESCC1=C(NN=C1C(F)(F)F)C

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed promising activity against various bacterial strains and fungi. Specifically, the presence of the trifluoromethyl group was linked to enhanced efficacy in inhibiting microbial growth.

Case Study:
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that it exhibited a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Research Findings:
In a comparative study, this compound showed a DPPH inhibition percentage of over 70%, comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been widely documented. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.

Experimental Evidence:
In animal models, administration of this pyrazole derivative resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with biological membranes.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle: The target compound contains a pyrazol-imine ring, whereas analogues like 108 and 109 feature pyrrole-carboxamide cores . Azobenzene derivatives (e.g., E, H) lack heterocyclic rings but share electron-withdrawing substituents (nitro, iodo), which contrast with the trifluoromethyl group in the target compound.

Substituent Effects: The trifluoromethyl (CF₃) group in the target compound provides lipophilicity and metabolic stability, similar to pyridine-CF₃ groups in 108 and 109 .

Analytical Data :

  • Purity levels vary significantly: The target compound (≥95%) is comparable to 109 (94.45–95.37%) but less pure than 108 (99.46–99.94%) .
  • ESIMS data for 108 and 109 confirm molecular ions ([M+H]⁺), while azobenzenes (E , H ) are characterized by UV-vis and IR spectra due to their chromophoric azo groups .

Research Findings and Implications

Hydrogen Bonding and Crystal Packing:

  • The imine group in the target compound may participate in N–H∙∙∙N hydrogen bonds, analogous to phenolic -OH interactions in azobenzenes . Such interactions influence melting points and solubility, though specific data for the target compound are lacking.

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